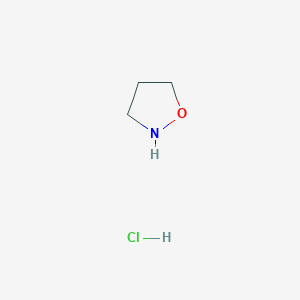

Isoxazolidine hydrochloride

Beschreibung

Historical Context and Evolution of Isoxazolidine (B1194047) Chemistry in Scholarly Pursuits

The story of isoxazolidine chemistry is intrinsically linked to the development of 1,3-dipolar cycloaddition reactions. While the first examples of such reactions were noted as early as the late 19th century, it was the seminal work of Rolf Huisgen in the 1960s that established the concept and its vast synthetic potential. bohrium.comwikipedia.orgnih.gov Huisgen's systematic investigation of the reaction between a 1,3-dipole (like a nitrone) and a dipolarophile (like an alkene) to form a five-membered ring, now often called the Huisgen cycloaddition, became one of the most versatile methods for heterocyclic synthesis. wikipedia.orgfu-berlin.denih.gov

This reaction proved to be the most effective route to the isoxazolidine core. chim.it Early research focused on understanding the mechanism, which was proposed as a concerted pericyclic process, and exploring the scope of different nitrones and alkenes. bohrium.comnih.gov The use of hydroxylamine (B1172632) hydrochlorides, such as N-methylhydroxylamine hydrochloride, as stable precursors for the in-situ generation of nitrones was a key development. rsc.orgresearchgate.net This methodology provided a practical and efficient pathway to a wide array of isoxazolidine derivatives, laying the groundwork for their subsequent exploration in various scientific fields. The evolution of this chemistry has continued with the development of asymmetric and catalyzed versions of the cycloaddition, allowing for precise control over the stereochemistry of the resulting isoxazolidine ring. chim.it

Contemporary Significance of Isoxazolidine Hydrochloride in Academic Disciplines

This compound is a stable, water-soluble crystalline solid that serves as a crucial starting material and intermediate in modern chemical research. bldpharm.comcymitquimica.com Its importance stems from the versatility of the isoxazolidine ring, which is considered a "privileged scaffold" in medicinal chemistry. acs.org The hydrochloride salt form enhances the compound's stability and ease of handling, making it a convenient precursor for generating the parent isoxazolidine or its derivatives for various applications. cymitquimica.com

Key Research Areas:

Pharmaceutical and Medicinal Chemistry: The isoxazolidine scaffold is a cornerstone in drug discovery. acs.org Its derivatives are investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. researchgate.net The saturated, flexible nature of the ring allows it to act as a mimic for natural structures like nucleosides, amino acids, and carbohydrates. acs.org Furthermore, the labile N-O bond is a key feature, allowing the ring to be opened to yield valuable 1,3-aminoalcohols, which are important chiral building blocks in the synthesis of complex pharmaceuticals. wikipedia.org

Agrochemical Research: The structural motifs present in isoxazolidines are utilized in the development of new pesticides and herbicides. cymitquimica.com

Material Science: The ability to incorporate the isoxazolidine ring into larger structures has led to its use in the creation of novel polymers and resins. indexcopernicus.com

Organocatalysis: Chiral NH-isoxazolidines, often used as their hydrochloride salts, have been shown to be effective enantioselective organocatalysts in reactions like the Diels-Alder cycloaddition. researchgate.net

Corrosion Inhibition: Research has demonstrated that certain isoxazolidine derivatives can act as effective corrosion inhibitors for steel, particularly in acidic environments like hydrochloric acid solutions. rsc.org

Classification within Heterocyclic Chemistry for Research Context

This compound belongs to the family of nitrogen- and oxygen-containing heterocyclic compounds. Heterocycles are fundamental to organic and medicinal chemistry, with nitrogen-containing rings being present in a vast majority of biologically active compounds and pharmaceuticals. nih.gov

| Physicochemical Properties of this compound | |

| Chemical Formula | C₃H₈ClNO nih.gov |

| Molar Mass | 109.55 g/mol nih.gov |

| CAS Number | 39657-45-9 nih.gov |

| Appearance | White to off-white crystalline solid cymitquimica.com |

| Melting Point | 125.0 to 129.0 °C chemicalbook.com |

| Solubility | Soluble in water cymitquimica.comchemicalbook.com |

| IUPAC Name | 1,2-oxazolidine;hydrochloride nih.gov |

Relationship to Isoxazolines and Isoxazoles

The isoxazolidine ring is the foundational structure for two related classes of heterocycles: isoxazolines and isoxazoles. All three are five-membered rings containing an oxygen and a nitrogen atom in adjacent positions. wikipedia.orginnovareacademics.in

Isoxazolidine: This is the fully saturated analog, meaning it contains no double bonds within the ring. wikipedia.orginnovareacademics.in Its formula is C₃H₇NO. wikipedia.org

Isoxazoline (B3343090): This is a partially saturated analog, containing one double bond in the ring. mdpi.comresearchgate.net

Isoxazole (B147169): This is the fully unsaturated, aromatic analog, containing two double bonds within the ring. innovareacademics.inmdpi.com

The degree of saturation dictates the geometry and chemical properties of the ring. Isoxazolidines are flexible and non-planar, while isoxazoles are planar and aromatic. nih.gov Synthetically, isoxazolidines can be converted to their unsaturated counterparts, for instance, through oxidation to form isoxazolines. nih.gov This family of compounds represents a continuum of saturation, offering chemists a toolkit of related scaffolds with distinct properties for research and development. nih.gov

| Comparison of Isoxazole Analogs | |||

| Compound | Structure | Saturation | Key Features |

| Isoxazole | Aromatic | Unsaturated | Planar, stable, electron-rich aromatic system. mdpi.comorganic-chemistry.org |

| Isoxazoline | Non-aromatic | Partially Saturated | Contains one double bond; valuable synthetic intermediate. mdpi.comresearchgate.net |

| Isoxazolidine | Non-aromatic | Fully Saturated | Flexible, non-planar ring; labile N-O bond; mimics natural scaffolds. acs.orgwikipedia.org |

Saturated Nature and Implications for Research

The saturated nature of the isoxazolidine ring is central to its utility in modern chemical research. Unlike its rigid, aromatic counterpart, isoxazole, the isoxazolidine ring is a flexible, three-dimensional scaffold. wikipedia.orgnih.gov

This conformational flexibility is a key reason why the isoxazolidine ring is considered a valuable "scaffold" in medicinal chemistry. acs.org It can adopt various spatial arrangements, allowing it to mimic the shapes of natural molecules such as carbohydrates and amino acids, which is crucial for designing molecules that can interact with biological targets. acs.org

Furthermore, the saturation means the ring lacks the stability of an aromatic system. This results in a chemically labile N-O bond. researchgate.net While this might seem like a disadvantage, it is a crucial feature for synthetic chemists. The N-O bond can be selectively cleaved under reductive conditions, opening the ring to form highly functionalized and stereochemically defined 1,3-aminoalcohols. wikipedia.org This strategy is a powerful tool for the synthesis of complex natural products and pharmaceuticals. The creation of new chiral centers during the synthesis of the isoxazolidine ring, and their subsequent manipulation after ring-opening, is a cornerstone of modern asymmetric synthesis. chim.it

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,2-oxazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIVVOQIZYNVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486712 | |

| Record name | ISOXAZOLIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39657-45-9 | |

| Record name | ISOXAZOLIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Isoxazolidine Hydrochloride

Regio- and Stereoselective Synthesis of Isoxazolidine (B1194047) Rings

The synthesis of isoxazolidine rings with high levels of regio- and stereocontrol is a central challenge in heterocyclic chemistry. The substitution pattern on the resulting ring is critical as it dictates the spatial arrangement of functional groups, which is essential for the biological activity of derived molecules like β-amino alcohols. oup.com The primary method for achieving this control is the 1,3-dipolar cycloaddition reaction, which allows for the predictable construction of the isoxazolidine core. rsc.orgacs.org

1,3-Dipolar Cycloaddition Reactions in Isoxazolidine Formation

The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, stands as the most powerful and widely utilized method for constructing the isoxazolidine scaffold. chesci.comchem-station.com This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene, to form a five-membered heterocyclic ring. wikipedia.org In the context of isoxazolidine synthesis, the nitrone serves as the 1,3-dipole. chesci.com This reaction is highly valued for its ability to generate multiple new stereocenters in a single, often highly stereospecific, step. chem-station.commdpi.com The reaction's efficiency and stereochemical outcome can be influenced by various factors, including the choice of reactants, catalysts, and reaction conditions. acs.org

Nitrile Oxide Cycloadditions

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene stands as a cornerstone for the synthesis of the isoxazolidine ring. This pericyclic reaction is characterized by its concerted mechanism, where the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state. This concerted nature ensures a high degree of stereospecificity, with the stereochemistry of the starting alkene being directly translated to the resulting isoxazolidine ring.

The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern on the final heterocyclic ring. Both electronic and steric factors of the reactants play a crucial role in directing the orientation of the cycloaddition. According to the Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For monosubstituted or 1,1-disubstituted alkenes, the cycloaddition generally proceeds with the oxygen atom of the nitrile oxide adding to the more substituted carbon of the double bond.

While the cycloaddition itself is often highly stereospecific, controlling the diastereoselectivity in reactions involving chiral substrates or reagents is a key focus of modern synthetic efforts. Strategies to achieve high diastereoselectivity include the use of chiral auxiliaries on the dipolarophile (the alkene component) or the exploitation of allylic strain and stereoelectronic effects in chiral alkenes. For instance, the presence of a stereocenter adjacent to the double bond can effectively direct the facial selectivity of the nitrile oxide attack.

Alternative Synthetic Pathways for Isoxazolidine Derivatives

While nitrile oxide cycloadditions are a primary method, several alternative strategies provide access to the isoxazolidine core, often with different substitution patterns and functional group tolerance.

Reactions Involving Hydroxylamines and Unsaturated Systems

The reaction of N-substituted hydroxylamines with α,β-unsaturated carbonyl compounds represents a valuable alternative for the synthesis of isoxazolidine derivatives. For example, the reaction of methyl vinyl ketone with N-phenylhydroxylamine leads to the formation of 5-hydroxy-2-phenyl-5-methylisoxazolidine. This transformation proceeds through a conjugate addition of the hydroxylamine (B1172632) to the Michael acceptor, followed by an intramolecular cyclization. The conditions for these reactions can influence the outcome, with some reactions leading to linear addition products instead of the cyclic isoxazolidine.

Another important pathway involves the in situ formation of nitrones from hydroxylamines and aldehydes or ketones. These nitrones can then readily participate in 1,3-dipolar cycloaddition reactions with a wide range of alkenes to afford isoxazolidines. This two-step, one-pot approach is highly versatile, allowing for the synthesis of a diverse array of substituted isoxazolidines by varying the hydroxylamine, carbonyl compound, and alkene.

Multicomponent Reactions for Functionalized Isoxazolidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including functionalized isoxazolidines, in a single synthetic operation. A notable example is the one-pot, three-component reaction of a diazo compound, a nitrosoarene, and an alkene, which can be catalyzed by potassium acetate (B1210297) to yield highly functionalized isoxazolidines with excellent chemo-, regio-, and diastereoselectivity. organic-chemistry.org Another three-component approach involves the reaction of malonic acid derivatives, nitrosoarenes, and alkenes, mediated by DBU/NBS, providing direct access to isoxazolidine derivatives under mild conditions. organic-chemistry.org

The Ugi four-component reaction (U-4CR), a powerful tool in combinatorial chemistry, can also be adapted for the synthesis of heterocyclic systems related to isoxazolidines. While the classic Ugi reaction produces α-acylamino amides, sequential strategies combining the Ugi reaction with subsequent intramolecular cyclizations, such as an intramolecular nitrile oxide cycloaddition (INOC), have been developed to construct fused isoxazoline (B3343090) and isoxazole (B147169) ring systems. acs.org This approach allows for the rapid assembly of complex heterocyclic scaffolds from simple, readily available starting materials. acs.org

Derivatization Strategies of the Isoxazolidine Core

The isoxazolidine ring serves as a versatile scaffold that can be further modified to introduce a wide range of functional groups and to construct more complex molecular architectures.

Functional Group Transformations on the Isoxazolidine Scaffold

The substituents on the isoxazolidine ring can be chemically manipulated without affecting the integrity of the heterocyclic core. For instance, a pyrazolylcarbonyl group attached to the 4-position of the isoxazolidine ring can be selectively reduced to a primary alcohol using sodium borohydride, leaving the isoxazolidine ring intact. mdpi.com This demonstrates the possibility of performing functional group interconversions on substituents to access a variety of isoxazolidine derivatives. Furthermore, nucleophilic addition of organometallic reagents, such as Grignard reagents, to a carbonyl group on a substituent at the 4-position can be achieved to introduce new carbon-carbon bonds. nih.gov These transformations highlight the potential for late-stage functionalization of the isoxazolidine scaffold.

Ring-Opening and Rearrangement Reactions of Isoxazolidines

A key feature of the isoxazolidine ring is the labile N-O bond, which can be selectively cleaved under reductive conditions to afford valuable 1,3-amino alcohols. researchgate.net This transformation is of significant synthetic utility, as the stereocenters established during the initial cycloaddition are retained in the final acyclic product. A variety of reducing agents can be employed for this purpose, with Raney nickel being a commonly used catalyst for the catalytic hydrogenation of the N-O bond. researchgate.net Other reagents, such as lithium aluminum hydride (LiAlH₄), molybdenum hexacarbonyl (Mo(CO)₆), and samarium(II) iodide (SmI₂), have also been successfully utilized for the reductive cleavage of isoxazolidines. nih.gov

The isoxazolidine ring and its derivatives can also undergo rearrangement reactions. For instance, the Baldwin rearrangement describes the thermally induced ring contraction of 2,3-dihydroisoxazoles (a related unsaturated system) into acyl aziridines. nih.gov The propensity for this rearrangement is influenced by the nature of the substituents on the ring, with electron-withdrawing groups and strongly donating nitrogen substituents favoring the transformation. nih.gov While this specific rearrangement applies to a related heterocycle, it illustrates the potential for skeletal reorganization of the isoxazolidine framework under specific conditions.

Data Tables

Table 1: Examples of Multicomponent Reactions for Isoxazolidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Product | Reference |

| Diazo compound | Nitrosoarene | Alkene | KOAc | Functionalized Isoxazolidine | organic-chemistry.org |

| Malonic acid derivative | Nitrosoarene | Alkene | DBU/NBS | Functionalized Isoxazolidine | organic-chemistry.org |

Table 2: Reagents for Reductive Ring-Opening of Isoxazolidines

| Reagent | Product | Reference |

| Raney Nickel (H₂) | 1,3-Amino alcohol | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Amino alcohol | nih.gov |

| Molybdenum Hexacarbonyl (Mo(CO)₆) | 1,3-Amino alcohol | nih.gov |

| Samarium(II) Iodide (SmI₂) | 1,3-Amino alcohol | nih.gov |

Advanced Spectroscopic and Computational Characterization for Isoxazolidine Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural characterization of isoxazolidine (B1194047) hydrochloride rely on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive analysis of the molecule's connectivity, functional groups, stereochemistry, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isoxazolidine derivatives, providing detailed information about the molecular framework and the relative orientation of substituents. nih.govnih.gov Both ¹H and ¹³C NMR spectra offer unique insights into the chemical environment of each nucleus. In substituted isoxazolidines, the chemical shifts and coupling constants of the ring protons are particularly sensitive to their stereochemical arrangement. researchgate.netresearchgate.net

A critical application of NMR in isoxazolidine research is the determination of stereochemistry, particularly distinguishing between cis and trans isomers. chim.itresearchgate.net This is often accomplished using two-dimensional NMR experiments, most notably Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.org The Nuclear Overhauser Effect (NOE) is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through bonds. libretexts.orgwikipedia.org In the context of the isoxazolidine ring, a NOESY experiment can reveal through-space correlations between protons on different parts of the ring. For instance, in a disubstituted isoxazolidine, the observation of a NOESY cross-peak between the protons at the C3 and C5 positions is a definitive indicator that these substituents are on the same face of the ring, confirming a cis configuration. nih.gov Conversely, the absence of such a correlation suggests a trans relationship between the substituents. nih.govresearchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) for Isoxazolidine Ring | Information Provided |

|---|---|---|

| ¹H | ~2.5 - 5.0 | Provides information on the electronic environment, multiplicity reveals adjacent protons (J-coupling), and spatial proximity (NOE). nih.govnih.gov |

| ¹³C | ~35 - 85 | Indicates the number of unique carbon atoms and their chemical environment (e.g., attached to N or O). nih.govresearchgate.netresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When applied to isoxazolidine hydrochloride, the FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of its specific bonds. mdpi.com The formation of the isoxazolidine ring from its precursors, such as a nitrone and an alkene, can be monitored by the disappearance of characteristic reactant bands (e.g., C=C and C=N) and the appearance of new bands associated with the heterocyclic ring. researchgate.net

For isoxazolidine itself, key absorptions include those for the C-N and N-O stretching vibrations within the ring structure. researchgate.net The hydrochloride salt introduces a protonated amine (a secondary ammonium (B1175870) ion), which gives rise to a very characteristic broad and strong absorption band for the N-H⁺ stretch. This band is typically observed in the 2400-3000 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) groups in the ring are also readily observed. vscht.cz

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-H⁺ (Ammonium) | Stretch | ~2400 - 3000 (Strong, Broad) |

| C-H (Alkane) | Stretch | ~2850 - 3000 (Strong) vscht.cz |

| C-N | Stretch | ~1070 - 1190 researchgate.net |

| N-O | Stretch | ~1070 - 1190 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov For this compound, with a molecular formula of C₃H₈ClNO, the molecular weight is 109.55 g/mol . scbt.comnih.govchemimpex.com In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would likely be observed as a protonated molecule (a cation) corresponding to the free base, isoxazolidine. This would appear at a mass-to-charge ratio (m/z) of approximately 74.06, corresponding to the formula [C₃H₇NO + H]⁺. uni.lu

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of the parent ion. researchgate.net By inducing collision-induced dissociation (CID), a characteristic breakdown pattern is produced that can help confirm the structure. researchgate.net While specific fragmentation data for this compound is not detailed, common fragmentation pathways for heterocyclic compounds involve ring cleavage. This can lead to the loss of small, stable neutral molecules, such as ethene (C₂H₄) or formaldehyde (B43269) (CH₂O), resulting in fragment ions that provide further evidence for the core ring structure. youtube.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.comnih.gov This technique provides an unambiguous determination of bond lengths, bond angles, and, most critically for chiral molecules, the absolute configuration of all stereogenic centers. nih.govchim.it For an enantiomerically pure sample of a substituted isoxazolidine derivative that forms a suitable single crystal, X-ray diffraction analysis can confirm the precise spatial arrangement of atoms. researchgate.net

The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk When using an appropriate X-ray wavelength, the differences in the intensities of Friedel pairs of reflections allow for the correct assignment of the absolute structure. nih.gov The quality of this assignment is often expressed by the Flack parameter, where a value close to zero for a known enantiopure compound confirms the assigned stereochemistry with high confidence. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Alongside experimental techniques, computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level. Theoretical studies can predict and corroborate experimental findings, offering deeper insight into structure and reactivity. nih.govchim.itresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations have become a standard tool for correlating the structure of isoxazolidine derivatives with their observed properties. chim.itresearchgate.net This method can be used to perform geometry optimization, which calculates the lowest energy conformation of the this compound molecule. ijcce.ac.ir

Furthermore, DFT is widely used to predict various spectroscopic properties. For instance, theoretical ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment and confirm the proposed structure. ijcce.ac.ir Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. ijcce.ac.ir These calculations provide insights into the molecule's reactivity and electronic transitions. The accuracy of DFT results is dependent on the chosen functional and basis set, such as the commonly used B3LYP/6-311G(d,p) level of theory. ijcce.ac.ir

Elucidation of Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the mechanisms of reactions that form the isoxazolidine ring, such as the 1,3-dipolar cycloaddition (13DC) between nitrones and alkenes. These studies are critical for controlling the regio- and stereoselectivity of the synthesis, which is fundamental to producing specific this compound derivatives.

Research has shown that these 13DC reactions are characterized by complete regioselectivity and high stereoselectivity. DFT investigations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the molecular mechanism. The findings from these computational studies indicate that the cycloaddition reactions typically proceed through a one-step, synchronous mechanism with high activation energies. This theoretical understanding aligns with experimental results, confirming the predictive power of these computational models.

The choice of reactants, catalysts, and reaction conditions significantly influences the formation and properties of isoxazolidines. For instance, catalyst-controlled regioselective [3 + 2] cascade annulations can be used to precisely construct different isoxazolidine regioisomers. By computationally modeling the transition states, chemists can predict the most likely products and devise strategies to synthesize desired isomers with high yields.

Table 1: Key Findings from Mechanistic Studies of Isoxazolidine Synthesis

| Reaction Type | Computational Method | Key Findings | Reference |

| 1,3-Dipolar Cycloaddition | DFT at B3LYP/6-31G(d,p) | One-step, synchronous mechanism; high activation energies; explains high regio- and stereoselectivity. | |

| Intramolecular Cycloaddition | Not Specified | Careful screening of solvents, temperatures, and bases leads to optimal reaction conditions with high yields (53-87%) for cis-fused products. | |

| [3 + 2] Cascade Annulation | Not Specified | Use of different catalysts (e.g., Ce(OTf)₃ and MgCl₂) allows for precise control over the regioselectivity of the isoxazolidine ring formation. |

Electronic Properties and Reactivity Indices

Density Functional Theory (DFT) is also extensively used to calculate the electronic properties and reactivity indices of isoxazolidine derivatives. These parameters help in understanding the molecule's stability, reactivity, and electronic behavior. An investigation into the electron localization function (ELF) can reveal the electronic nature of the reactants, such as the zwitterionic character of nitrones used in their synthesis.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. Conceptual DFT provides a framework for defining global reactivity descriptors, which are essential for predicting how a molecule will interact in a chemical reaction.

Commonly calculated reactivity indices include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.

These indices can predict the global electronic flux in reactions, for example, from a strongly nucleophilic nitrone to an electrophilic ethylene (B1197577) moiety during a 1,3-dipolar cycloaddition.

Table 2: Conceptual DFT Reactivity Indices for a Sample Nitrone Reactant (in eV)

| Reactant | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |

| α-aryl-N-methyl nitrone | -3.45 | 5.36 | 1.11 | 3.21 |

Note: Data is illustrative, derived from values presented for α-aryl-N-methyl nitrones in computational studies. Actual values vary with substitution.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an isoxazolidine derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the structural basis of ligand-receptor interactions.

In studies involving isoxazolidine derivatives, molecular docking has been used to assess their binding affinity and interaction modes with various biological targets, such as the Epidermal Growth Factor Receptor (EGFR). These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site.

For example, docking studies on a series of thirty novel isoxazolidine derivatives against the EGFR receptor (PDB: 4ZAU) revealed that specific functional groups, such as amide NH₂ and nitro (NO₂) groups, play a crucial role in the binding process. Compound 11a from this series showed the most significant binding energy, with a Glide score of -6.57 kcal/mol, forming strong hydrogen bonds with amino acid residues like MET 793 in the receptor's binding pocket.

Table 3: Example Molecular Docking Results for Isoxazolidine Derivatives with EGFR (PDB: 4ZAU)

| Compound | Glide Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

| 7a | Not Specified | GLU 762, LYS 745 | Hydrogen Bond | |

| 11a | -6.573 | MET 793, LEU 788 | Hydrogen Bond | |

| 11e | -6.523 | ALA 743 | Hydrogen Bond | |

| 13b | Not Specified | Not Specified | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations complement molecular docking by providing insights into the stability and conformational dynamics of the ligand-receptor complex. While docking provides a static snapshot of the binding pose, MD simulations reveal how the complex behaves in a more realistic, dynamic environment.

For isoxazolidine derivatives, MD simulations are often performed on the highest-scoring compounds from docking studies to validate their binding stability. These simulations can confirm whether the key interactions identified in docking are maintained over a period of nanoseconds. This analysis helps to assess the flexibility of the ligand and the protein, providing a more accurate picture of the binding event and the conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are valuable tools in medicinal chemistry for predicting the activity of newly designed compounds and for optimizing lead structures.

For isoxazolidine and related isoxazoline (B3343090) derivatives, QSAR studies have been performed to understand the structural requirements for specific biological activities, such as insecticidal properties. These models are built using a set of "descriptors"—numerical values that characterize the physicochemical properties of the molecules, such as electronic distribution and steric factors.

A genetic algorithm combined with multiple linear regression (GA-MLR) is one method used to develop QSAR models. The statistical quality and predictive power of a QSAR model are assessed using parameters like the correlation coefficient (R²) and the leave-one-out cross-validation correlation coefficient (Q²). For a series of isoxazoline derivatives, a QSAR model demonstrated that their insecticidal activity was influenced by factors including electronic distribution and steric properties, achieving an R² of 0.861 and a Q² of 0.797.

Table 4: Statistical Parameters of a Sample QSAR Model for Isoxazoline Derivatives

| Parameter | Description | Value | Reference |

| R² | Correlation Coefficient | 0.861 | |

| Q²loo | Leave-one-out Cross-validation Coefficient | 0.797 | |

| SDEP | Standard Deviation Error in Prediction | 0.0592 |

Medicinal Chemistry and Biological Activity of Isoxazolidine Derivatives

Structure-Activity Relationship (SAR) Studies

The biological efficacy of isoxazolidine (B1194047) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Structure-Activity Relationship (SAR) studies are crucial in optimizing the therapeutic potential of these compounds by identifying the chemical modifications that lead to enhanced activity and selectivity.

The substitution patterns on the isoxazolidine ring play a critical role in defining the pharmacological profile of the derivatives. nih.gov The presence of specific functional groups and their stereochemical orientation can dictate the molecule's interaction with biological targets.

For anticancer applications, the substituents on aromatic rings attached to the isoxazolidine core can affect the electron density of the system, which in turn influences binding affinity and biological activity. nih.gov For instance, a derivative bearing a 2-hydroxyl group on a phenyl ring (compound 2f) was found to exhibit potent activity against multiple cancer cell lines. nih.gov In another study, steroid-isoxazolidine hybrids with a hydroxyl group at the C-17 position demonstrated stronger anticancer activity compared to their 17-acetylated counterparts, highlighting the importance of specific functional groups at particular positions. umsida.ac.id

Pharmacological Applications of Isoxazolidine Derivatives

The versatile isoxazolidine scaffold has been explored for a multitude of pharmacological uses, leading to the identification of derivatives with significant anticancer and antimicrobial activities. nih.govfrontiersin.org

Isoxazolidine derivatives have emerged as a promising class of antitumor agents, with numerous studies demonstrating their cytotoxic effects against various human cancer cell lines. nih.govfrontiersin.orgresearchgate.net Their structural similarity to nucleosides makes them compelling candidates for interfering with cancer cell proliferation. researchgate.netnih.gov

The anticancer efficacy of isoxazolidine derivatives has been evaluated against a panel of human cancer cell lines. In studies involving the human breast carcinoma cell line MCF-7 , various derivatives have shown considerable activity. For example, one investigation found that compounds designated IZ1, IZ2, and IZ3 exhibited IC50 values of 64 µg/ml, 128 µg/ml, and 32.49 µg/ml, respectively. oncologyradiotherapy.com Another study reported that derivatives with p-Nitro and m-Nitro aromatic substituents displayed significant antitumor activities in MCF-7 cells, with IC50 values ranging from 23 µg/ml to 153 µg/ml. frontiersin.orgresearchgate.net A particularly potent spiro-isoxazolidine derivative showed an IC50 of 0.3 µM against MCF-7 cells. researchgate.net

Against the human cervical cancer cell line HeLa , isoxazolidine derivatives have also demonstrated cytotoxic effects. One enantiopure derivative, compound 3c, was found to be more active than its analogues, with a GI50 value of 46.2 ± 1.2 μM. researchgate.net Other research identified a benzyl-substituted isoxazolidine that showed potency against HeLa cells with an IC50 value comparable to the standard anticancer drug cisplatin. Furthermore, certain isoxazolidine phosphonates with naphthyl substituents at the C5 position were cytotoxic to HeLa cells, with IC50 values in the 0.1-0.3 mM range. researchgate.net

The activity of these compounds has also been tested against the human glioblastoma cell line U87 . A study on a series of pyrimidinothiophene derivatives, which are structurally related heterocyclic compounds, included an examination of their anticancer activity against U87-MG cell lines, indicating the relevance of such scaffolds in targeting brain tumors. frontiersin.org

Anticancer Activity of Isoxazolidine Derivatives Against Specific Cell Lines

| Compound/Derivative | Cell Line | Activity Measurement | Value |

|---|---|---|---|

| IZ1 | MCF-7 | IC50 | 64 µg/ml |

| IZ2 | MCF-7 | IC50 | 128 µg/ml |

| IZ3 | MCF-7 | IC50 | 32.49 µg/ml |

| p-Nitro & m-Nitro aromatic substituents | MCF-7 | IC50 | 23 - 153 µg/ml |

| Spiro-isoxazolidine derivative 10b″ | MCF-7 | IC50 | 0.3 µM |

| Compound 3c | HeLa | GI50 | 46.2 ± 1.2 μM |

| Benzyl-substituted isoxazolidine 12e | HeLa | IC50 | Close to cisplatin |

| C5-naphthyl phosphonates | HeLa | IC50 | 0.1 - 0.3 mM |

| Pyrimidinothiophene derivatives | U87-MG | - | Anticancer activity observed |

A key mechanism through which isoxazolidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net A study on enantiopure isoxazolidine derivatives 2f and 2g demonstrated their ability to induce cellular apoptosis in MCF-7, A549 (lung carcinoma), and SKOV3 (ovarian carcinoma) cell lines. researchgate.net In MCF-7 cells, treatment with compounds 2f and 2g led to total cellular apoptosis of 86.89% and 75.17%, respectively, with a significant increase in both early and late apoptotic cell populations. researchgate.net Similarly, these compounds induced high levels of apoptosis in A549 and SKOV-3 cells. researchgate.net Another investigation involving a spiro-isoxazolidine derivative found that it arrested PC-3 (prostate cancer) cells in the sub-G1 phase of the cell cycle, an event indicative of apoptosis. researchgate.net

Isoxazolidine derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi. researchgate.net These compounds represent an important class of heterocycles for the development of new anti-infective agents. nih.gov

Their antibacterial action has been observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli. nih.gov In one study, a mixture of isoxazolidine diastereomers was found to be the most active against B. cereus, with a Minimum Inhibitory Concentration (MIC) value of 0.625 mg/mL.

In addition to their antibacterial properties, many isoxazolidine derivatives exhibit potent antifungal activity. researchgate.net They have been tested against pathogenic fungi including Aspergillus niger, Aspergillus flavus, and the yeast Candida albicans. nih.govresearchgate.net Certain N-substituted and 3,5-disubstituted isoxazolidines have been specifically noted for their antifungicidal properties. researchgate.net The activity of some synthesized compounds was found to be comparable or even superior to standard antimicrobial drugs. researchgate.net

Antimicrobial Spectrum of Isoxazolidine Derivatives

| Compound/Derivative Class | Target Organism | Type | Notable Activity |

|---|---|---|---|

| General Isoxazolidines | Staphylococcus aureus | Gram-positive Bacteria | Promising antibacterial activity |

| General Isoxazolidines | Escherichia coli | Gram-negative Bacteria | Promising antibacterial activity |

| Isoxazolidine diastereomers cis-20c/trans-20c | Bacillus cereus | Gram-positive Bacteria | MIC value of 0.625 mg/mL |

| General Isoxazolidines | Aspergillus niger | Fungus | Appreciable antifungal activity |

| General Isoxazolidines | Aspergillus flavus | Fungus | Appreciable antifungal activity |

| General Isoxazolidines | Candida albicans | Yeast | Significant activity observed |

Antimicrobial Activity

Antibacterial Spectrum

Isoxazolidine derivatives have been investigated for their antibacterial properties against a range of pathogenic bacteria. Research has demonstrated that certain synthetic isoxazolidines exhibit promising activity against both Gram-positive and Gram-negative bacteria. For instance, some novel isoxazolidine compounds have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli. researchgate.netrdd.edu.iq The antibacterial efficacy of these compounds is often attributed to their unique structural features, which can be modified to enhance potency and spectrum of activity. rdd.edu.iq

Further studies have explored the structure-activity relationships of these derivatives to optimize their antibacterial effects. For example, the introduction of specific substituents on the isoxazolidine ring has been shown to modulate their activity against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa. mdpi.com The development of linezolid-based oxazolidinones, which share a related structural motif, has highlighted the potential of this class of heterocycles in combating resistant bacterial infections. mdpi.com

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Isoxazolidine B1 | E. coli | 20 (zone of inhibition in mm) | scribd.com |

| Isoxazolidine B1 | S. aureus | 26 (zone of inhibition in mm) | scribd.com |

| Isoxazolidine B2 | E. coli | 17 (zone of inhibition in mm) | scribd.com |

| Isoxazolidine B2 | S. aureus | 20 (zone of inhibition in mm) | scribd.com |

| Isoxazolidine B3 | E. coli | 18 (zone of inhibition in mm) | scribd.com |

| Isoxazolidine B3 | S. aureus | 21 (zone of inhibition in mm) | scribd.com |

| cis-20c/trans-20c | B. cereus PCM 1948 | 625 | nih.gov |

| cis-20a/trans-20a | E. coli ATCC 25922 | 1250 | nih.gov |

Antifungal Spectrum

The antifungal potential of isoxazolidine derivatives has been an active area of research. Various studies have reported the efficacy of these compounds against a range of fungal pathogens. For example, certain synthesized isoxazolidines have demonstrated significant activity against Aspergillus niger and Aspergillus flavus. researchgate.netrdd.edu.iq The mechanism of antifungal action is thought to be linked to the specific stereochemistry and substitution patterns of the isoxazolidine ring.

Several isoxazolidine derivatives have been shown to be comparable in activity to standard antifungal drugs. nih.gov For instance, compounds have been identified that exhibit significant antifungal activity against Botrydiplodia theobromae, with efficacy similar to that of Nystatin. nih.gov Furthermore, isoxazolo[3,4-b]pyridin-3(1H)-ones, a related class of compounds, have shown pronounced antifungal activity, particularly against Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values below 6.2 µg/mL. nih.gov

| Compound | Fungal Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Isoxazolidine B1 | A. niger | 12 (zone of inhibition in mm) | rdd.edu.iq |

| Isoxazolidine B1 | A. flavus | 21 (zone of inhibition in mm) | rdd.edu.iq |

| Isoxazolidine B2 | A. niger | 9 (zone of inhibition in mm) | rdd.edu.iq |

| Isoxazolidine B2 | A. flavus | 10 (zone of inhibition in mm) | rdd.edu.iq |

| Isoxazolidine B3 | A. niger | 8 (zone of inhibition in mm) | rdd.edu.iq |

| Isoxazolidine B3 | A. flavus | 15 (zone of inhibition in mm) | rdd.edu.iq |

| Compound 10bm | A. niger | 0.005-0.16 | nih.gov |

| Compound 11l | A. niger | 0.01-0.16 | nih.gov |

Anti-inflammatory Activity

Isoxazolidine and its related isoxazoline (B3343090) derivatives have emerged as scaffolds for the development of novel anti-inflammatory agents. researchgate.net A series of new steroidal antedrugs incorporating a C-16,17-isoxazoline ring system has been synthesized and evaluated for their pharmacological activities. nih.gov Many of these compounds demonstrated high binding affinities to the glucocorticoid receptor in liver cytosol. nih.gov

Specifically, 21-acetyloxy-9alpha-fluoro-11beta-hydroxy-3,20-dioxo-1,4-pregnadieno [16alpha,17alpha-d] isoxazoline (FP-ISO-21AC) and 11beta,21-dihydroxy-9alpha-fluoro-3,20-dioxo-1,4-pregnadieno [16alpha,17alpha-d] isoxazoline (FP-ISO-21OH) were found to be 5.0 and 5.3 times more potent than prednisolone, respectively, in a rat croton oil ear edema assay. nih.gov These steroidal antedrugs also exhibited a concentration-dependent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophage cells, although their potency in this assay was lower than that of prednisolone. nih.gov

Antivirals and Antiparasitic Agents

The isoxazolidine scaffold is a key component in the development of various antiviral and antiparasitic agents. Its structural versatility allows for the design of molecules that can interact with specific viral or parasitic targets.

Certain isoxazolidine derivatives have been identified as potent inhibitors of Human Immunodeficiency Virus 1 (HIV-1) replication. nih.govnih.gov A screening of a library of isoxazolidine and isoxazole (B147169) sulfonamides revealed four compounds that effectively inhibited HIV-1 infection in human CD4+ lymphocytic T cells. nih.govnih.gov Structure-activity relationship studies indicated that benzyl (B1604629) sulfonamides and a halo-substituted aromatic ring on the heterocyclic scaffold were crucial for their antiretroviral activity. nih.gov These compounds did not significantly affect HIV-1 entry, reverse transcription, or integration but instead impaired a step necessary for the activation of viral gene expression in a Tat-independent manner, suggesting a host cell factor as the target. nih.govnih.govresearchgate.net

Isoxazoline-based compounds have shown significant promise as both antimalarial and antileishmanial agents. nih.gov Derivatives based on a 3-Br-isoxazoline scaffold have been found to fully inhibit glyceraldehyde 3-phosphate dehydrogenase from Plasmodium falciparum by selectively alkylating the catalytic cysteines of the enzyme. nih.gov

One particularly potent compound exhibited an IC50 of 0.035 μM against the chloroquine-sensitive D10 strain of P. falciparum and 0.058 μM against the chloroquine-resistant W2 strain. nih.gov In the context of leishmaniasis, several 3-nitroisoxazole (B15234883) derivatives displayed significant activity against the promastigote stage of Leishmania donovani, with some compounds also showing potent inhibition of intracellular amastigotes with IC50 values better than the standard drug miltefosine. nih.gov For example, one compound, 4mf, was found to be highly potent against amastigotes with an IC50 of 0.54 μM, which was 18-fold better than miltefosine. nih.gov

| Compound | Organism | Strain | IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound 12 | P. falciparum | D10 (CQ-sensitive) | 0.035 | nih.gov |

| Compound 12 | P. falciparum | W2 (CQ-resistant) | 0.058 | nih.gov |

| Compound 6f | P. falciparum | D10 | 3.1 | nih.gov |

| Compound 6f | P. falciparum | W2 | 3.5 | nih.gov |

| Compound 6f | L. infantum | Promastigotes | 0.29 | nih.gov |

| Compound 6f | L. tropica | Promastigotes | 0.31 | nih.gov |

| Compound 1k | L. donovani | Amastigotes | 4.38 ± 0.09 | nih.gov |

| Compound 1o | L. donovani | Amastigotes | ~4.38 - 7.10 | nih.gov |

| Compound 1n | L. donovani | Amastigotes | 7.10 ± 0.21 | nih.gov |

| Compound 4mf | L. donovani | Amastigotes | 0.54 ± 0.01 | nih.gov |

Neuroscience Research Applications

Recent research has highlighted the potential of isoxazolidine derivatives in the field of neuroscience, with applications in neurodegenerative diseases and the modulation of neuronal receptors.

Novel isoxazolidines have been identified as inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. nih.gov Dysregulation of RIPK1 signaling is implicated in the pathology of several neurodegenerative conditions. As such, these isoxazolidine-based RIPK1 inhibitors are being investigated for the treatment of Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis (ALS). nih.gov

In another line of research, isoxazolidinyl-based N-alkylethanolamines have been developed as activators of human brain carbonic anhydrases (CAs), specifically isoforms hCA I, II, IV, and VII. nih.govtandfonline.com The methyl-substituted isoxazoline derivatives, in particular, have shown potent activation of hCA VII in the submicromolar range and exhibit selectivity over other isoforms. nih.gov Given that hCA VII is predominantly expressed in the brain and is involved in its function and metabolism, these CA activators represent promising candidates for therapeutic interventions in aging, epilepsy, and neurodegeneration. nih.govtandfonline.com

Furthermore, novel tricyclic Δ2-isoxazoline and 3-oxo-2-methyl-isoxazolidine derivatives have been synthesized and evaluated for their binding affinity at neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.govresearchgate.net These compounds, which are structurally related to cytisine (B100878) and norferruginine, were assayed at α4β2 and α7 nAChRs. nih.gov The results indicated that while the new derivatives had a reduced affinity for the α4β2 subtype compared to reference molecules, they showed negligible affinity for the α7 subtype. nih.govresearchgate.net The highest affinity ligands in this series, bromo-Δ2-isoxazolines 4b and 7b, had Ki values of 0.92 and 0.75 μM, respectively, for the α4β2 nAChR. nih.gov

Other Biological Activities (e.g., Antioxidant, Enzyme Inhibition)

Research has demonstrated that various derivatives of the isoxazolidine scaffold possess notable antioxidant and enzyme-inhibiting properties. researchgate.netmdpi.com

Antioxidant Activity:

The antioxidant potential of isoxazolidine derivatives has been evaluated through several in vitro assays. researchgate.netnih.gov For instance, a series of enantiopure isoxazolidines were tested for their ability to inhibit lipid peroxidation and bleach β-carotene/linoleic acid. researchgate.netnih.gov In one study, a particular derivative, compound 3b , showed significantly more potent antioxidant activity in the thiobarbituric acid reactive species (TBARS) assay compared to the standard drug. researchgate.netnih.gov Another study on spiro[oxindole-isoxazolidine] derivatives also identified them as potent in vitro antioxidants using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. semanticscholar.org Similarly, certain 2-isoxazoline derivatives have demonstrated good scavenging activities in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.netnih.gov

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Enantiopure Isoxazolidine (3b) | TBARS | EC50 = 0.55 ± 0.09 mM (More potent than standard) | researchgate.netnih.gov |

| Spiro[oxindole-isoxazolidine] Derivatives | DPPH | Identified as potent in vitro antioxidants | semanticscholar.org |

| 2-Isoxazoline Derivative (Compound 9) | DPPH and ABTS | Showed higher antioxidant activity | nih.govresearchgate.netnih.gov |

Enzyme Inhibition:

Isoxazolidine and isoxazoline derivatives have been investigated as inhibitors of various enzymes. nih.govmdpi.com A study on enantiopure isoxazolidines revealed significant inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism. researchgate.netnih.gov All tested compounds in this study displayed IC50 values ranging from 23.7 to 64.35 µM, which was considerably lower than the standard drug acarbose (B1664774) (IC50 = 282.12 µM). nih.gov

Furthermore, a separate investigation into isoxazoline derivatives containing a benzonorbornene unit showed effective inhibition against human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov These enzymes are implicated in conditions like glaucoma and Alzheimer's disease. nih.gov The synthesized compounds exhibited potent inhibition, with Ki values in the nanomolar range for AChE. nih.gov

| Compound/Derivative | Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Enantiopure Isoxazolidines (3a-c) | α-Amylase | IC50 = 23.7 - 64.35 µM | nih.gov |

| Isoxazoline-benzonorbornene derivatives | hCA I | IC50 = 2.69 - 7.01 µM; Ki = 2.93 - 8.61 µM | nih.gov |

| hCA II | IC50 = 2.40 - 4.59 µM; Ki = 2.05 - 4.97 µM | nih.gov | |

| AChE | IC50 = 0.81 - 1.32 µM; Ki = 0.34 - 0.92 nM | nih.gov | |

| BChE | IC50 = 1.70 - 20.83 µM; Ki = 0.50 - 1.20 µM | nih.gov |

Preclinical Evaluation and Toxicity Studies

Preclinical evaluation of isoxazolidine derivatives has included acute toxicity and in vitro cytotoxicity studies.

Acute Toxicity:

An acute toxicity study on a series of newly synthesized enantiopure isoxazolidine derivatives (3a–c) was conducted in Wistar rats. researchgate.net The results indicated that all the tested compounds were safe up to a dose of 500 mg/kg, with no animal deaths recorded during the observation period. researchgate.netnih.gov Similarly, a study on isoxazoline-thiazolidine-2,4-dione derivatives in mice showed no signs of mortality or toxicity at doses up to 2 g/kg body weight over a 14-day period. csic.es

Toxicity Studies:

In vitro cytotoxicity of isoxazolidine derivatives has been assessed against various cell lines. In one study, the cytotoxicity of enantiopure isoxazolidines was evaluated using an MTT cell proliferation assay against HeLa (human cervical cancer) cells. researchgate.net The results showed varying levels of activity, with compound 3c (GI50 = 46.2 ± 1.2 µM) being more active than compounds 3a (GI50 = 200 ± 2.8 µM) and 3b (GI50 = 1400 ± 7.8 µM). researchgate.netnih.gov

Another study investigating new isoxazolidine derivatives as potential anticancer agents found that the most active compounds were non-toxic in vitro to several normal human cell lines, including HEK293 (human embryonic kidney), HepG2 (human liver cancer), and HSF (human skin fibroblast) cells, at the tested concentrations. mdpi.com Conversely, studies on isoxazoline-thiazolidine-2,4-dione derivatives revealed no hepatocytotoxic activity in HepG2 cells at the tested concentrations for 72 hours, with the exception of one compound that showed low hepatotoxicity. csic.es

| Compound/Derivative | Study Type | Model | Key Findings | Reference |

|---|---|---|---|---|

| Enantiopure Isoxazolidines (3a-c) | Acute Toxicity | Wistar Rats | Safe up to 500 mg/kg; no mortality | researchgate.netnih.gov |

| Isoxazoline-thiazolidine-2,4-dione derivatives | Acute Toxicity | Mice | No mortality or toxicity up to 2 g/kg | csic.es |

| Enantiopure Isoxazolidines (3a-c) | In Vitro Cytotoxicity (MTT Assay) | HeLa Cells | GI50 (3a) = 200 ± 2.8 µM | researchgate.netnih.gov |

| GI50 (3b) = 1400 ± 7.8 µM | researchgate.netnih.gov | |||

| GI50 (3c) = 46.2 ± 1.2 µM | researchgate.netnih.gov | |||

| New Isoxazolidine Derivatives (trans-16a, trans-16b, etc.) | In Vitro Cytotoxicity | HEK293, HepG2, HSF Cells | No effect on cell viability; considered safe in vitro | mdpi.com |

| Isoxazoline-thiazolidine-2,4-dione derivatives | In Vitro Hepatocytotoxicity (MTT Assay) | HepG2 Cells | No significant hepatocytotoxic activity observed | csic.es |

Applications in Advanced Organic Synthesis and Materials Science Research

Isoxazolidine (B1194047) Hydrochloride as Chiral Building Blocks

The isoxazolidine scaffold is a privileged structure in organic synthesis, particularly in the construction of chiral molecules. acs.org The ability to introduce stereocenters in a controlled manner during the synthesis of the isoxazolidine ring, or to use chiral starting materials, makes isoxazolidine hydrochloride a valuable chiral building block. chemimpex.com Asymmetric 1,3-dipolar cycloaddition reactions of nitrones with alkenes are a common method to produce optically active isoxazolidines, which can then be used in the synthesis of a variety of complex targets. wikipedia.org

The synthesis of chiral isoxazolidines can be achieved with high enantioselectivity using chiral catalysts or auxiliaries. For instance, the use of L-proline as a simple organocatalyst in the reaction of distal dialdehydes has been shown to produce isoxazolidines in high yields and with excellent enantioselectivities (up to >99% ee). acs.org These chiral isoxazolidines are versatile intermediates that can be further transformed into other valuable chiral molecules, such as 3-hydroxypiperidine (B146073) and pyrrolidine (B122466) derivatives. acs.org

The utility of isoxazolidines as chiral building blocks is demonstrated in their application in the total synthesis of natural products and bioactive compounds. acs.org The defined stereochemistry of the isoxazolidine ring allows for the precise construction of stereogenic centers in the target molecule.

Utility in Complex Molecule Synthesis

Isoxazolidine derivatives are frequently employed as key intermediates in the synthesis of complex natural products and other biologically active molecules. wikipedia.orgchim.it The isoxazolidine ring can be readily cleaved under various conditions to reveal different functional groups, such as 1,3-aminoalcohols, which are important structural motifs in many natural products. wikipedia.org

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of the five-membered isoxazolidine ring, providing a straightforward route to complex heterocyclic structures. nih.gov This strategy has been utilized in the synthesis of a wide array of molecules, including alkaloids, nucleoside analogues, and other pharmacologically relevant compounds. acs.orgnih.gov For example, isoxazolidine-fused frameworks have been developed for the preparation of hybrid molecules containing isoquinolinone rings, which are present in several natural products and pharmaceutically interesting compounds. nih.gov

The versatility of isoxazolidines in synthesis is further highlighted by the variety of reactions the ring system can undergo. These include ring-opening reactions, nucleophilic substitutions, and reductions, allowing for the transformation of the isoxazolidine core into a diverse range of functionalized products. mdpi.com

Role in Agrochemical Development

Derivatives of the isoxazoline (B3343090) and isoxazolidine ring systems have emerged as a significant class of compounds in the development of modern agrochemicals, particularly insecticides. nih.govresearchgate.net Several commercialized pesticides contain the isoxazoline motif as a key active component. nih.govacs.org These compounds are known to exhibit potent and broad-spectrum insecticidal activity against a variety of agricultural pests. acs.org

The mode of action for many isoxazoline-based insecticides involves the inhibition of GABA-gated chloride channels in insects, leading to disruption of the central nervous system. researchgate.netnih.gov This targeted mechanism provides efficacy against pests while often displaying a favorable safety profile for non-target organisms. Research in this area focuses on the design and synthesis of novel isoxazoline and isoxazolidine derivatives to improve efficacy, broaden the spectrum of activity, and manage the development of resistance in pest populations. researchgate.net

Recent studies have focused on creating innovative isoxazoline insecticides that are both safe and effective. For instance, a series of new isoxazoline cyclopropyl-picolinamide derivatives were designed and synthesized to explore reduced toxicity to beneficial insects like honeybees while maintaining high insecticidal activity against pests such as Plutella xylostella and Spodoptera litura. acs.org

| Compound ID | Target Pest | LC50 (mg/L) |

| FSA37 | Plutella xylostella | 0.077 |

| FSA37 | Spodoptera litura | 0.104 |

| FSA37 | Spodoptera exigua | 0.198 |

| Fluxametamide | Plutella xylostella | 0.605 |

| Fluxametamide | Spodoptera litura | 0.853 |

| Fluxametamide | Spodoptera exigua | 1.254 |

Applications in Material Science Research (e.g., Polymers and Resins)

The isoxazolidine moiety has also been incorporated into polymers and resins to develop materials with specific properties. chemimpex.com The heterocyclic structure of isoxazolidine can impart unique thermal and mechanical characteristics to polymeric materials. For instance, isoxazolidine-containing polymers can be synthesized through various polymerization techniques, and their properties can be tuned by modifying the substituents on the isoxazolidine ring.

Research in this area has explored the use of isoxazolidines in the formation of isocyanurate-oxazolidone (ISOX) polymers. These materials can exhibit self-healing properties, where the transformation of isocyanurate to oxazolidone at fracture surfaces under thermal stimulus can lead to the recovery of mechanical strength. umich.edu The incorporation of the oxazolidone ring, which can be formed from isocyanate and epoxide reactions, contributes to the development of durable and potentially repairable polymer networks. researchgate.net

Corrosion Inhibition Research

Isoxazolidine derivatives have been investigated as effective corrosion inhibitors for metals, particularly for low-carbon steel in acidic environments. nih.govbohrium.com These organic compounds can adsorb onto the metal surface, forming a protective layer that blocks the electrochemical reactions responsible for corrosion. nih.gov The efficiency of corrosion inhibition is dependent on the concentration of the isoxazolidine derivative and the temperature of the environment. nih.govresearchgate.net

Studies have shown that the presence of heteroatoms (nitrogen and oxygen) and substituent groups on the isoxazolidine ring plays a crucial role in their inhibitive properties. nih.gov For example, the synthesis and evaluation of two isoxazolidine derivatives, 5-(benzo[d] chim.itbohrium.comdioxol-5-ylmethyl)-2-tetradecyl isoxazolidine (BDMTI) and 5-(4-hydroxy-3-methoxybenzyl)-2-tetradecyl isoxazolidine (HMBTI), demonstrated their ability to protect API 5L X60 steel in 1 M HCl. nih.govresearchgate.net HMBTI, in particular, showed superior performance. nih.govrsc.org The addition of iodide ions can further enhance the inhibition efficiency through a synergistic co-adsorption process. nih.govresearchgate.net

The mechanism of inhibition is often studied using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, complemented by theoretical quantum chemical calculations and Monte Carlo simulations to understand the adsorption behavior of the inhibitor molecules on the metal surface. nih.govsemanticscholar.org

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) at 25°C |

| BDMTI | 20 | 75.3 |

| BDMTI | 40 | 82.1 |

| BDMTI | 60 | 85.4 |

| BDMTI | 80 | 83.2 |

| BDMTI | 100 | 80.5 |

| HMBTI | 20 | 84.6 |

| HMBTI | 40 | 89.7 |

| HMBTI | 60 | 92.3 |

| HMBTI | 80 | 94.1 |

| HMBTI | 100 | 95.2 |

Q & A

Q. What are the standard synthetic routes for Isoxazolidine hydrochloride, and how can reaction conditions be optimized for yield?

this compound synthesis typically involves cyclization or functionalization of precursor amines. A common approach utilizes catalytic systems (e.g., tungsten oxynitride catalysts) to facilitate ring closure with high stereoselectivity . Optimization steps include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst loading : Testing 1–5 mol% to maximize yield while minimizing cost.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Data Table 1 : Example optimization parameters for a model reaction:

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 60 | 65 |

| 3 | 70 | 82 |

| 5 | 80 | 78 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the isoxazolidine ring protons resonate at δ 3.5–4.5 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 154) .

- FT-IR : Absorbance bands at 1650–1700 cm indicate C=N stretching in the isoxazolidine ring .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Tight-sealing goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can catalytic systems be designed to enhance the stereoselectivity of this compound synthesis?

Stereoselectivity relies on chiral catalysts or auxiliaries. For example:

- Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselective ring closure via π-π interactions .

- Kinetic resolution : Competing transition states are minimized by adjusting steric bulk in catalysts.

Data Table 2 : Stereoselectivity outcomes with different catalysts:

| Catalyst Type | Enantiomeric Excess (ee, %) |

|---|---|

| BINOL-Zn complex | 92 |

| Proline-derived | 75 |

| Non-chiral (control) | <10 |

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or impurities. Mitigation steps:

- DSC Analysis : Compare thermal profiles (e.g., endothermic peaks at 180°C vs. 195°C) to identify polymorphs .

- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate pure crystalline forms.

- PXRD : Validate crystallinity and phase purity by matching diffraction patterns with literature .

Q. How does computational modeling contribute to understanding this compound’s reactivity?

- DFT Calculations : Predict reaction pathways (e.g., ring-opening energies) and transition states .

- MD Simulations : Analyze solvation effects on hydrolysis rates in aqueous media.

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.